2,4,6-Tribromo-3-fluoroaniline
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Overview
Description
Benzenamine, 2,4,6-tribromo-3-fluoro- is an organic compound with the molecular formula C6H3Br3FN It is a derivative of benzenamine (aniline) where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-tribromo-3-fluoro- typically involves the bromination and fluorination of benzenamine. One common method is the stepwise bromination of benzenamine using bromine in the presence of a catalyst such as iron(III) bromide. The fluorination step can be achieved using a fluorinating agent like hydrogen fluoride or a fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of Benzenamine, 2,4,6-tribromo-3-fluoro- may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4,6-tribromo-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenamine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Benzenamine, 2,4,6-tribromo-3-fluoro- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4,6-tribromo-3-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4,6-tribromo-: Lacks the fluorine atom at position 3.
Benzenamine, 2,4-dibromo-3-fluoro-: Has only two bromine atoms at positions 2 and 4.
Benzenamine, 2,6-dibromo-3-fluoro-: Has bromine atoms at positions 2 and 6.
Uniqueness
Benzenamine, 2,4,6-tribromo-3-fluoro- is unique due to the presence of three bromine atoms and one fluorine atom on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
84483-24-9 |
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Molecular Formula |
C6H3Br3FN |
Molecular Weight |
347.80 g/mol |
IUPAC Name |
2,4,6-tribromo-3-fluoroaniline |
InChI |
InChI=1S/C6H3Br3FN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2 |
InChI Key |
MNEDONFESUUOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)Br |
Origin of Product |
United States |
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